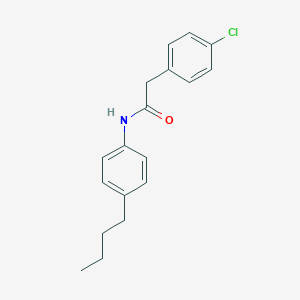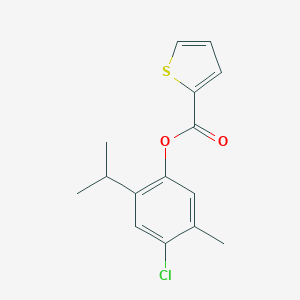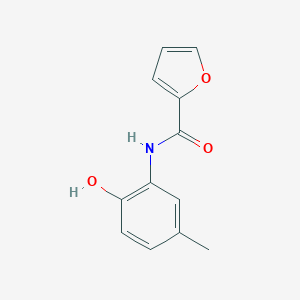![molecular formula C21H19NO4 B291447 Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate, also known as NAE-8, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research will also be explored.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate is not fully understood, but it is believed to be related to its ability to modulate the endocannabinoid system. Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate can increase the levels of endocannabinoids in the brain, which can have a variety of effects on cognitive function, pain perception, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate can improve cognitive function in animal models, particularly in tasks related to learning and memory. It has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the endocannabinoid system. Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been shown to reduce the production of pro-inflammatory cytokines and to decrease pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity and few side effects in animal models. However, one limitation of using Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate and its effects on the endocannabinoid system. Finally, more studies are needed to determine the safety and efficacy of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate in human subjects.
Méthodes De Synthèse
The synthesis of Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate involves several steps starting with the reaction of 4-aminobenzoic acid with naphthalen-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate naphthalen-1-yloxyacetylamino-4-aminobenzoic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate. The final product is purified using column chromatography to obtain a highly pure compound.
Applications De Recherche Scientifique
Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
Formule moléculaire |
C21H19NO4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-2-25-21(24)16-10-12-17(13-11-16)22-20(23)14-26-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Clé InChI |
ABDCMSHAFGSJQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



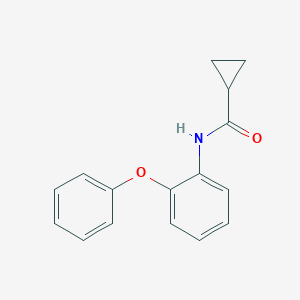
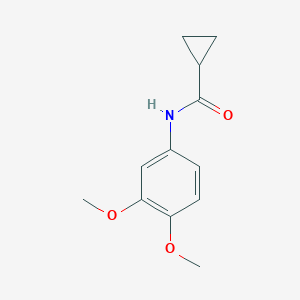
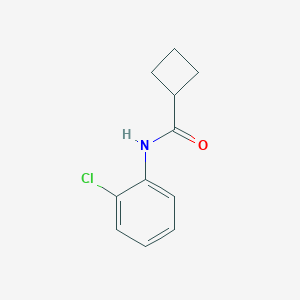

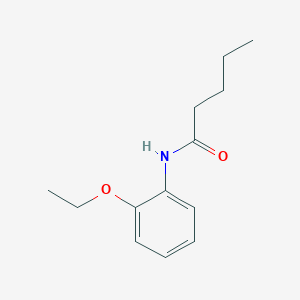


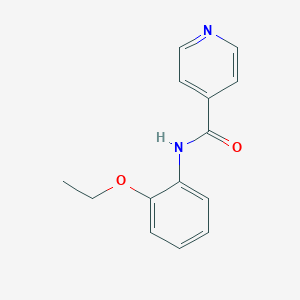

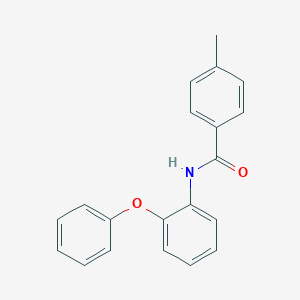
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
